1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride
Description
The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride is a piperazine derivative with a 4-fluorophenyl substitution on the piperazine ring and a propan-2-ol linker modified by a 2-(2-isopropylphenoxy)ethoxy group. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceuticals .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN2O3.2ClH/c1-19(2)23-5-3-4-6-24(23)30-16-15-29-18-22(28)17-26-11-13-27(14-12-26)21-9-7-20(25)8-10-21;;/h3-10,19,22,28H,11-18H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJOVCOZCGVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a fluorophenyl group, an isopropylphenoxy group, and an alcohol moiety. Its molecular formula is , and it has a molecular weight of approximately 500. The presence of the fluorine atom and the piperazine structure suggests potential interactions with various biological targets.
Research indicates that compounds similar to this piperazine derivative often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The fluorophenyl substitution may enhance binding affinity and selectivity towards specific receptor subtypes, potentially influencing neuropharmacological outcomes.
Key Mechanisms:
- Serotonin Receptor Modulation: Compounds with similar structures have shown activity as serotonin-selective reuptake inhibitors (SSRIs), impacting mood regulation and anxiety levels.
- Dopaminergic Activity: The piperazine moiety may also interact with dopaminergic pathways, which are crucial in the treatment of psychiatric disorders.
Anticancer Properties
Recent studies have explored the anticancer potential of piperazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against human breast cancer cell lines, with an IC50 value of 18 μM, indicating its potential as a chemotherapeutic agent .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 1-(4-(Substituted)piperazin-1-yl) | 18 | PARP1 (Poly (ADP-Ribose) Polymerase) |
Antiviral Activity
The compound has also been investigated for its anti-virulence properties against Mycobacterium species. It inhibits protein tyrosine phosphatase B (PtpB), interfering with signal transduction pathways in macrophages, which is crucial for immune response modulation .
Case Studies
- Breast Cancer Cell Line Study:
- Anti-Virulence Study:
Comparison with Similar Compounds
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol Dihydrochloride
- Structural Differences: Fluorine at the 2-position (meta) on the phenyl ring vs. 4-position (para) in the target compound. Phenoxy group substituted with 5-methyl vs. the target’s ethoxyethoxy linker.
- 5-HT2A). The ethoxyethoxy group in the target compound increases polarity, likely improving solubility but reducing logP compared to the methyl-substituted analogue .
(1R,2R,6S)-2-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol
- Structural Differences: Piperazine linked to a cyclohexenol core vs. the target’s propan-2-ol linker. Substitution with 4-isopropylbenzyl vs. 4-fluorophenyl.
- Implications: The cyclohexenol structure introduces conformational rigidity, which may enhance binding specificity but limit pharmacokinetic flexibility. Isopropylbenzyl substitution increases hydrophobicity, suggesting divergent therapeutic applications (e.g., antimicrobial vs. CNS) .
Comparison with Triazole/Triazolone-Containing Derivatives
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Structural Differences: Incorporates a triazolone ring and dioxolan group vs. the target’s simple piperazine-propanol scaffold. 2,4-Dichlorophenyl substitution vs. 4-fluorophenyl.
- Implications :
Pharmacological and Physicochemical Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
